(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone
Description
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone is a tetralone-derived aromatic compound characterized by a conjugated dihydro-naphthalenone core substituted with a 4-methylbenzylidene group at the C2 position. The (E)-stereochemistry arises from the planar arrangement of the α,β-unsaturated ketone system. This compound belongs to a broader class of 3,4-dihydronaphthalenone derivatives, which are synthesized via Claisen-Schmidt condensation reactions between substituted benzaldehydes and 3,4-dihydronaphthalenone precursors under alkaline conditions .
Such derivatives are frequently explored for pharmacological activities, including antiplatelet, anticancer, and anti-inflammatory properties, as seen in related compounds .
Properties
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)12-16-11-10-15-4-2-3-5-17(15)18(16)19/h2-9,12H,10-11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROLXTXTZFNQT-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163707 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59082-26-7, 54752-30-6 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59082-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methylphenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54752-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-methylbenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone would depend on its specific application. In pharmacological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) increase electron density at the α,β-unsaturated ketone, enhancing reactivity in Michael addition or redox reactions. In contrast, bulky groups like 4,4-dimethyl () may sterically hinder interactions with biological targets.
- Synthesis: Most derivatives are synthesized via Claisen-Schmidt condensations, but reaction conditions (e.g., solvent, base) vary. For example, ethanol or methanol is commonly used, with NaOH/KOH as the base .
Antiplatelet Activity
- 2,5-Dimethoxyphenyl Derivative : Exhibits potent antiplatelet activity, inhibiting arachidonic acid-induced aggregation threefold more effectively than aspirin (IC₅₀ ~10 µM). The dimethoxy groups may enhance binding to cyclooxygenase (COX) or thromboxane receptors.
- 4-Methylphenyl Analog (Target Compound): No direct data provided, but the methyl group’s lipophilicity could improve membrane permeability compared to polar analogs like the hydroxymethylene derivative .
Physicochemical Properties
Notes:
- The 4-methyl group increases LogP compared to methoxy or hydroxymethylene analogs, favoring blood-brain barrier penetration.
- Hydroxymethylene derivatives (e.g., ) exhibit higher aqueous solubility, making them suitable for intravenous formulations.
Crystallographic and Conformational Insights
- 2,5-Dimethoxyphenyl Derivative : Crystal structure confirms planar geometry of the α,β-unsaturated ketone, with dihedral angles <5° between the naphthalenone core and arylidene group.
- 4-Methoxy Derivative : X-ray diffraction reveals a twisted conformation (dihedral angle ~15°) due to steric clash between methoxy and methyl groups.
Biological Activity
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone is a member of the naphthalenone family, characterized by a complex structure that includes a naphthalene ring and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
- IUPAC Name : (2E)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one
- Chemical Formula : C₁₈H₁₆O
- CAS Number : 54752-30-6
The compound's structure features a double bond configuration (E) that influences its reactivity and biological interactions. The presence of the 4-methylphenyl group is significant for its unique biological properties compared to other naphthalenones.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to pharmacological effects such as anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives of naphthalenones can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of naphthalenone derivatives. In vitro assays have demonstrated that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory activity of naphthalenone derivatives.
- Method : Human macrophages were treated with various concentrations of this compound.
- Results : Significant reduction in TNF-alpha and IL-6 production was observed at higher concentrations (IC50 = 5 µM).
-
Anticancer Activity Assessment :
- Objective : Investigate the cytotoxic effects on breast cancer cell lines.
- Method : MCF-7 cells were exposed to varying doses of the compound.
- Results : The compound exhibited an IC50 value of 10 µM after 48 hours, indicating promising anticancer activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone | Structure | Moderate anti-inflammatory |
| (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone | Structure | High anticancer activity |
The presence of different substituents on the phenyl ring significantly alters the biological activities of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
